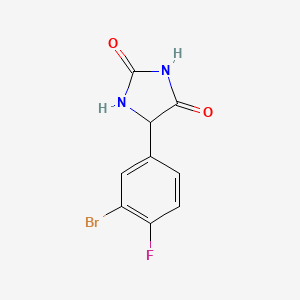

![molecular formula C22H21FN4O3S B3006494 3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-02-8](/img/structure/B3006494.png)

3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

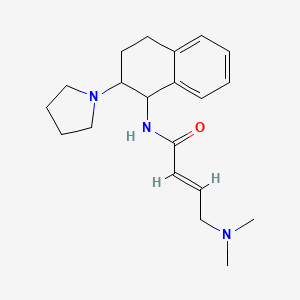

The compound 3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a novel sulfonamide derivative that has been investigated for its potential as an antimalarial agent. This compound is part of a larger family of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that have been synthesized and evaluated for various biological activities, including antimalarial, antibacterial, and antifungal properties .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine sulfonamides typically involves multiple steps, including the formation of the triazolopyridine core, followed by the introduction of the sulfonamide functionality. For instance, the synthesis of a similar compound was achieved by virtual screening and molecular docking methods, followed by the synthesis of chosen hits that showed good in vitro antimalarial activity . Another example includes the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as an oxidant, which represents a clean, green approach to synthesizing these heterocycles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a fused heterocyclic system that can interact with biological targets. The sulfonamide group is a common pharmacophore in many drug molecules and is known for its ability to bind to enzymes and receptors. The substituents on the benzyl and phenyl rings, such as the ethyl, fluorine, and methoxy groups, can significantly influence the binding affinity and overall biological activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The triazolopyridine core is a stable heterocyclic system, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. The presence of substituents like fluorine and methoxy groups can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. While the specific properties of 3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide are not detailed in the provided papers, related compounds have been characterized using techniques like X-ray diffraction, NMR, IR spectroscopy, and elemental analysis . These properties are essential for understanding the drug-likeness of the compound and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Herbicidal Activity

Triazolopyridine sulfonamides, including derivatives similar to the specified compound, have demonstrated significant herbicidal activity. These compounds, synthesized via condensation processes, exhibit broad-spectrum efficacy against a range of vegetation at low application rates. This class of compounds has shown potential in improving agricultural productivity by controlling unwanted vegetation efficiently (Moran, 2003).

Anticancer Effects

Modifications of triazolopyridine sulfonamides have been researched for their anticancer properties. For instance, the substitution of an acetamide group with an alkylurea moiety in certain triazolopyridine derivatives has been found to retain antiproliferative activity against human cancer cell lines while significantly reducing acute oral toxicity. This indicates a promising direction for the development of effective anticancer agents with lower side effects (Wang et al., 2015).

Antimalarial Activity

A novel series of triazolopyridine sulfonamides have been synthesized and evaluated for their antimalarial activity. This research aimed at discovering potent antimalarial drugs through virtual library screening and in vitro evaluation against Plasmodium falciparum. Some compounds from this series exhibited promising antimalarial properties, suggesting potential for future drug development programs (Karpina et al., 2020).

Propriétés

IUPAC Name |

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-13-12-20(15-26(21)22)31(28,29)27(14-16-4-6-17(23)7-5-16)18-8-10-19(30-2)11-9-18/h4-13,15H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPNMSKQVAPLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)

![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)

![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)